N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
This compound features a benzamide moiety linked to a substituted benzofuran core. The benzofuran ring is substituted at position 2 with a 3,4-dimethoxybenzoyl group and at position 3 with a methyl group. Its chloro-substituted analog, 4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (CAS: 929371-84-6), has a molecular formula of C₂₅H₂₀ClNO₅, indicating a chlorine atom at the para position of the benzamide ring .
Properties
Molecular Formula |
C25H21NO5 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
InChI |
InChI=1S/C25H21NO5/c1-15-19-11-10-18(26-25(28)16-7-5-4-6-8-16)14-21(19)31-24(15)23(27)17-9-12-20(29-2)22(13-17)30-3/h4-14H,1-3H3,(H,26,28) |
InChI Key |
GJJVVNNAIXAGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with 3-methyl-1-benzofuran-6-amine under appropriate conditions to form the desired benzamide compound . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values were evaluated against various bacterial strains, revealing potent activity against both Gram-positive and Gram-negative bacteria.
- The compound's structure allows it to interact effectively with bacterial enzymes or cell membranes, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The anticancer activity of this compound has been assessed through in vitro studies. Notably:
- The compound showed promising results against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating effective inhibition of cancer cell proliferation.
- Comparisons with standard chemotherapeutic agents like 5-Fluorouracil demonstrated that certain derivatives possess superior activity, suggesting potential for development as anticancer therapeutics .
Study 1: Antimicrobial Evaluation
A series of synthesized derivatives were tested for their antimicrobial efficacy. The results indicated that compounds bearing similar structural motifs to this compound exhibited MIC values ranging from 1.27 µM to 2.65 µM against various pathogens including Staphylococcus aureus and Escherichia coli. The findings are summarized in Table 1 below.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Staphylococcus aureus |
Study 2: Anticancer Activity Assessment
In a separate study assessing anticancer properties, the compound was tested against HCT116 cells using the Sulforhodamine B assay. The results indicated that certain analogs had IC50 values lower than those of established chemotherapeutics:
| Compound | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| N9 | 5.85 | 5-Fluorouracil | 9.99 |
| N18 | 4.53 | 5-Fluorouracil | 9.99 |
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells . Its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound shares a benzamide backbone with several analogs, but key differences arise in substituents and core heterocycles:
Spectroscopic and Physical Properties
Melting Points and NMR Data:
- Rip-B : Melting point = 90°C; ¹H NMR signals for NH at δ ~8.0 ppm (similar to benzamide derivatives).
- Compound 6n : Melting point = 169–171°C; ¹H NMR NH at δ 8.03 ppm, ¹³C NMR carbonyl at δ 166.0 ppm.
- Compound 6m : Melting point = 167–169°C; ¹³C NMR carbonyl at δ 166.0 ppm.
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Structurally confirmed via X-ray diffraction (SHELX software ), highlighting the role of N,O-bidentate directing groups in reactivity.
The absence of a chlorine atom (vs. its 4-chloro analog ) may reduce molecular weight and alter solubility.
Biological Activity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C25H21NO5, with a molecular weight of 415.4 g/mol. Its structure features a benzamide moiety linked to a 3,4-dimethoxybenzoyl group and a 3-methyl-1-benzofuran ring, which contributes to its diverse chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antinociceptive Effects : The compound has been evaluated for its antinociceptive properties in various models of pain. In studies, it demonstrated significant dose-dependent analgesic effects comparable to established analgesics like aspirin and morphine .
- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. Its structural components are known to interact with cellular pathways involved in cancer progression, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Activity : The presence of the benzofuran core is associated with anti-inflammatory effects, making it a candidate for further research in treating inflammatory conditions.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several possible mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in pain signaling and inflammation.
- Receptor Interaction : It might interact with specific receptors that modulate pain perception and inflammatory responses.
- Gene Expression Modulation : The compound could influence the expression of genes related to cell proliferation and apoptosis, contributing to its anticancer activity .
Case Studies
Several case studies have highlighted the pharmacological potential of compounds structurally related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
